2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester typically involves the nitration of a benzoic acid derivative followed by esterification. The nitration process introduces a nitro group (-NO2) into the aromatic ring, while the esterification process converts the carboxylic acid group (-COOH) into a methyl ester (-COOCH3) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale nitration and esterification reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic aromatic substitution.
Major Products Formed
Reduction: The major product is 2-amino-6-(2-oxoethyl)benzoic acid methyl ester.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester is used in various scientific research applications, including:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-nitrobenzoic acid: Similar structure but with a methyl group instead of an oxoethyl group.
Benzoic acid, 2-nitro-, methyl ester: Lacks the oxoethyl group, making it less complex.
2-Formyl-6-nitrobenzoic acid methyl ester: Contains a formyl group instead of an oxoethyl group.
Uniqueness
2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester is unique due to the presence of both a nitro group and an oxoethyl group, which confer distinct chemical properties and reactivity compared to its similar compounds .
Properties
IUPAC Name |
methyl 2-nitro-6-(2-oxoethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-16-10(13)9-7(5-6-12)3-2-4-8(9)11(14)15/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWFVAAEMWGNIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.